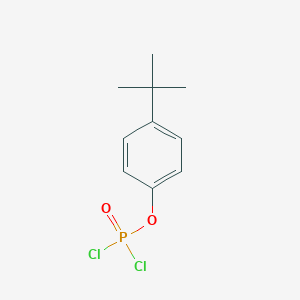
tert-Butylphenyl dichlorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride.
Mécanisme D'action
Tert-Butylphenyl dichlorophosphate acts as a phosphorylating agent, which means it can transfer a phosphate group to a molecule. This makes it useful in the synthesis of various compounds, including nucleosides and peptides. It can also be used to phosphorylate proteins, which can modify their activity.
Effets Biochimiques Et Physiologiques
Tert-Butylphenyl dichlorophosphate has been shown to have some biochemical and physiological effects. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butylphenyl dichlorophosphate has several advantages for lab experiments. It is a highly reactive phosphorylating agent that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and purify. However, it can be hazardous to handle and requires proper safety precautions.
Orientations Futures
There are several future directions for the use of tert-Butylphenyl dichlorophosphate in scientific research. One potential application is in the synthesis of phosphoramidate prodrugs for the treatment of viral infections. Another potential application is in the synthesis of phospholipid analogs for drug delivery systems. Additionally, it could be used in the phosphorylation of proteins for the modification of their activity. Further research is needed to explore these potential applications and to determine the safety and efficacy of tert-Butylphenyl dichlorophosphate in these contexts.
In conclusion, tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride. It acts as a phosphorylating agent and has been used in the synthesis of various compounds, including phosphoramidate prodrugs and phospholipid analogs. It has also been found to inhibit acetylcholinesterase and has potential applications in the phosphorylation of proteins. While it has several advantages for lab experiments, it also requires proper safety precautions. Further research is needed to explore its potential applications and to determine its safety and efficacy in these contexts.
Applications De Recherche Scientifique
Tert-Butylphenyl dichlorophosphate has been used in various scientific research applications, including the synthesis of phosphoramidate prodrugs, which are used in the treatment of viral infections. It has also been used as a phosphorylating agent in the synthesis of peptides and nucleosides. Additionally, it has been used in the synthesis of phospholipid analogs, which have potential applications in drug delivery systems.
Propriétés
Numéro CAS |
18351-36-5 |
|---|---|
Nom du produit |
tert-Butylphenyl dichlorophosphate |
Formule moléculaire |
C10H13Cl2O2P |
Poids moléculaire |
267.09 g/mol |
Nom IUPAC |
1-tert-butyl-4-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C10H13Cl2O2P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3 |
Clé InChI |
LYGYPAUNHUFEHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl |
Autres numéros CAS |
38815-39-3 |
Synonymes |
Dichloridophosphoric acid 4-tert-butylphenyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

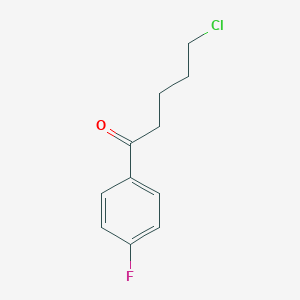
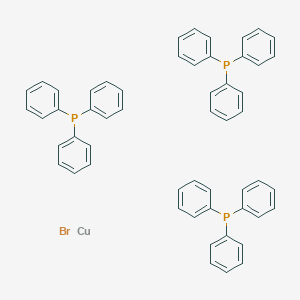
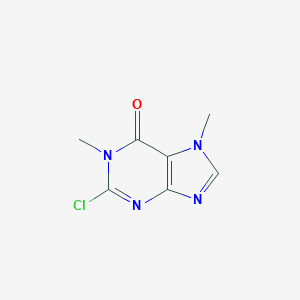
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
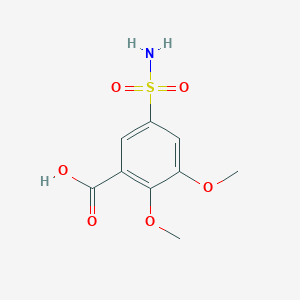
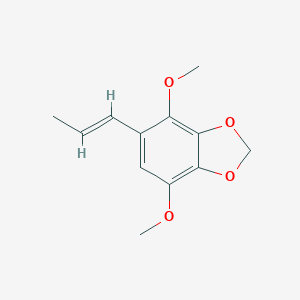
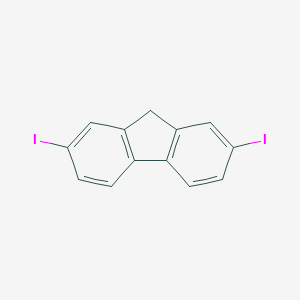
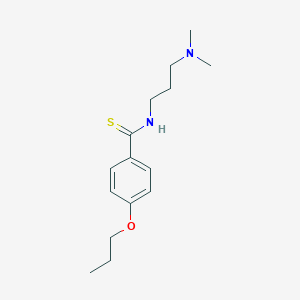
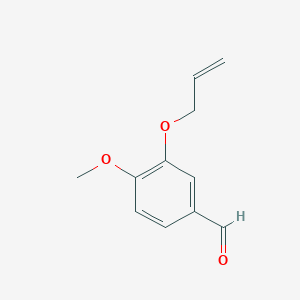
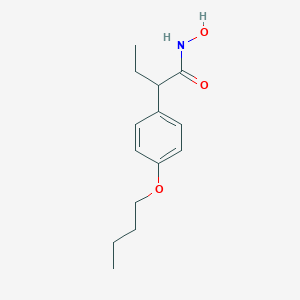
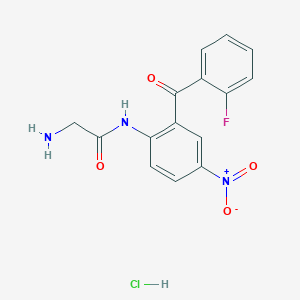
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
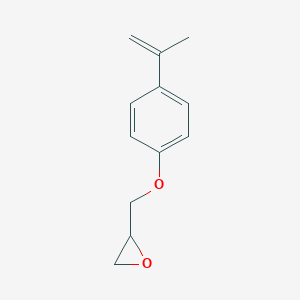
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)